1H-Pyrazol-5-amine, 3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)-
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Overview
Description
1H-Pyrazol-5-amine, 3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl-thiazolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-amine, 3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazines with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized yields. The use of catalysts and automated reaction systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-5-amine, 3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazol-5-amine, 3-(4-methoxyphenyl)-1-(4-phenyl)-: Lacks the thiazolyl group.
1H-Pyrazol-5-amine, 3-(4-methoxyphenyl)-1-(4-methyl-2-thiazolyl)-: Contains a methyl group instead of a phenyl group.
Uniqueness
The presence of both the methoxyphenyl and phenyl-thiazolyl groups in 1H-Pyrazol-5-amine, 3-(4-methoxyphenyl)-1-(4-phenyl-2-thiazolyl)- contributes to its unique chemical properties and potential applications. These structural features may enhance its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
74101-13-6 |
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Molecular Formula |
C19H16N4OS |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C19H16N4OS/c1-24-15-9-7-14(8-10-15)16-11-18(20)23(22-16)19-21-17(12-25-19)13-5-3-2-4-6-13/h2-12H,20H2,1H3 |
InChI Key |
XONCBPKNOQGECI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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